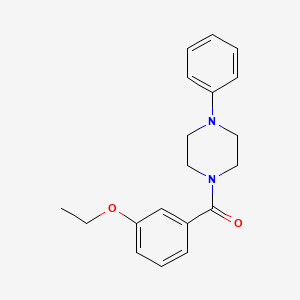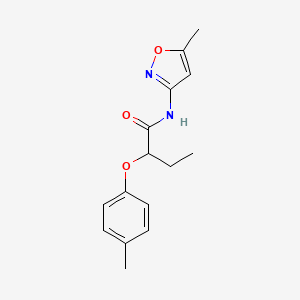![molecular formula C17H19NO2 B4430768 N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide](/img/structure/B4430768.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide
Vue d'ensemble
Description
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor agonists. It has been extensively studied for its potential applications in scientific research due to its unique pharmacological properties.
Mécanisme D'action
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide acts as an agonist for the delta opioid receptor, which is a G protein-coupled receptor. Upon binding of this compound to the receptor, a series of intracellular signaling events are initiated, leading to the modulation of various physiological processes. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival. It also activates the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesia, antinociception, and antidepressant-like effects. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide has several advantages for lab experiments, including its high affinity and selectivity for the delta opioid receptor, its ability to activate intracellular signaling pathways, and its potential applications in the study of pain, addiction, and mood disorders. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for the study of N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide. One direction is the development of more selective and potent delta opioid receptor agonists for the treatment of pain, addiction, and mood disorders. Another direction is the investigation of the role of delta opioid receptors in the immune system and inflammation. This compound has been shown to modulate the release of pro-inflammatory cytokines, suggesting a potential role in the regulation of immune responses. Additionally, the development of novel delivery systems for this compound could improve its efficacy and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapeutics for various diseases.
Applications De Recherche Scientifique
N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide has been widely used in scientific research for its potential applications in the study of opioid receptors. It has been shown to have high affinity and selectivity for the delta opioid receptor, which is involved in pain modulation, mood regulation, and reward processing. This compound has been used to investigate the role of delta opioid receptors in various physiological and pathological conditions, including pain, addiction, depression, and anxiety.
Propriétés
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(16-7-4-10-20-16)18-17(19)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPRUNLIFAFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4430699.png)
![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430721.png)
![1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430744.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4430754.png)
![1-(2,3-dimethylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430765.png)

![methyl 5-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4430785.png)

